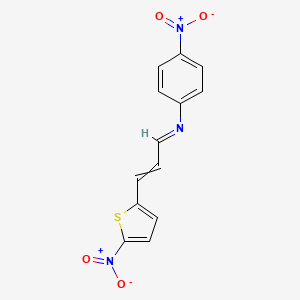
(1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine is an organic compound that features both nitrophenyl and nitrothiophene groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine typically involves the condensation of 4-nitroaniline with 5-nitrothiophene-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional functional groups.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
作用机制
The mechanism of action of (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In drug design, it may act by binding to specific molecular targets, such as receptors or enzymes, to modulate their activity.
相似化合物的比较
(1E)-N-(4-Nitrophenyl)-3-(2-thienyl)prop-2-en-1-imine: Similar structure but with a thiophene ring instead of a nitrothiophene ring.
(1E)-N-(4-Nitrophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-imine: Similar structure but with a bromothiophene ring instead of a nitrothiophene ring.
Uniqueness: (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine is unique due to the presence of both nitrophenyl and nitrothiophene groups, which can impart distinct electronic and steric properties
属性
CAS 编号 |
144150-07-2 |
|---|---|
分子式 |
C13H9N3O4S |
分子量 |
303.30 g/mol |
IUPAC 名称 |
N-(4-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C13H9N3O4S/c17-15(18)11-5-3-10(4-6-11)14-9-1-2-12-7-8-13(21-12)16(19)20/h1-9H |
InChI 键 |
ZFMKLDFVZIBWPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=CC=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


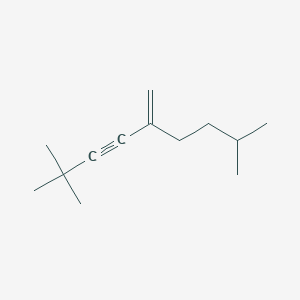
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
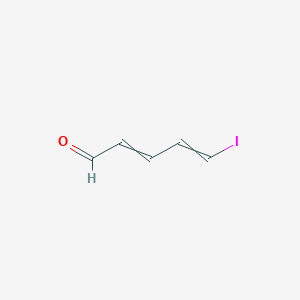
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
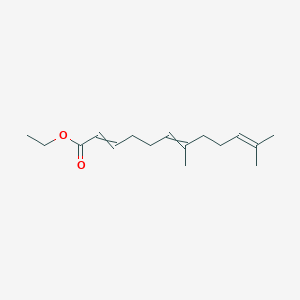
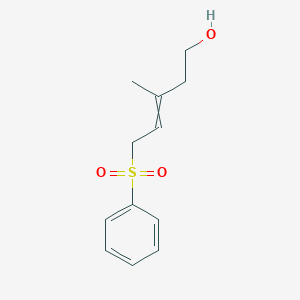
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
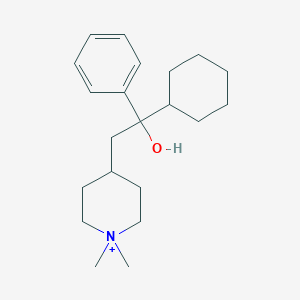
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
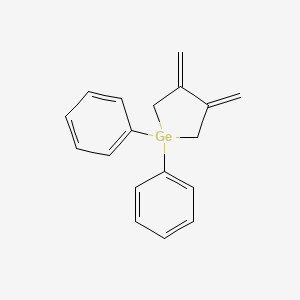
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
